molecular formula C6H9Cl2FN2 B3040382 (6-Fluoropyridin-3-yl)methanamine dihydrochloride CAS No. 1955506-73-6

(6-Fluoropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B3040382
CAS No.: 1955506-73-6
M. Wt: 199.05
InChI Key: MURXRRGRNPUXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₆H₇FN₂·2HCl and a molecular weight of 199.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorine atom at the 6th position and an amine group at the 3rd position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoropyridin-3-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired amine . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6-Fluoropyridin-3-yl)methanamine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of specialized organic molecules and in various research applications .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURXRRGRNPUXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(6-Fluoropyridin-3-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.